Cas no 671792-98-6 (4-iodoquinolin-2-amine)

4-iodoquinolin-2-amine 化学的及び物理的性質
名前と識別子
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- 4-iodoquinolin-2-amine
- 2-Amino-4-iodoquinoline
- DTXSID50704480
- 671792-98-6
- starbld0008679
-
- MDL: MFCD11656242
- インチ: InChI=1S/C9H7IN2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12)
- InChIKey: LNSOMAUCTZJSKK-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=CC(=N2)N)I
計算された属性
- 精确分子量: 269.96500
- 同位素质量: 269.96540g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 163
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 38.9Ų
じっけんとくせい
- PSA: 38.91000
- LogP: 3.00280
4-iodoquinolin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1563209-1g |
4-Iodoquinolin-2-amine |
671792-98-6 | 98% | 1g |
¥12369.00 | 2024-05-04 | |
eNovation Chemicals LLC | Y1053717-1g |
4-iodoquinolin-2-amine |
671792-98-6 | 95% | 1g |
$895 | 2025-02-25 | |
eNovation Chemicals LLC | Y1053717-1g |
4-iodoquinolin-2-amine |
671792-98-6 | 95% | 1g |
$895 | 2024-07-28 | |
eNovation Chemicals LLC | Y1053717-1g |
4-iodoquinolin-2-amine |
671792-98-6 | 95% | 1g |
$895 | 2025-02-21 |
4-iodoquinolin-2-amine 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
4-iodoquinolin-2-amineに関する追加情報
Chemical Profile of 4-iodoquinolin-2-amine (CAS No. 671792-98-6)
4-iodoquinolin-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 671792-98-6, is a significant heterocyclic compound that has garnered considerable attention in the field of medicinal chemistry and synthetic organic chemistry. This compound belongs to the quinoline family, a class of nitrogen-containing aromatic organic compounds known for their broad spectrum of biological activities and utility in pharmaceutical development. The presence of both an iodine substituent at the 4-position and an amine group at the 2-position imparts unique reactivity and functional properties, making it a valuable intermediate in the synthesis of more complex molecules.
The structural framework of 4-iodoquinolin-2-amine consists of a benzene ring fused to a pyridine ring, with specific functional groups attached at designated positions. The iodine atom at the 4-position serves as a versatile handle for further chemical modifications, including cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many biologically active molecules. Concurrently, the amine group at the 2-position can engage in various transformations, including nucleophilic additions, condensation reactions, and coordination with transition metals, facilitating the synthesis of diverse derivatives.
In recent years, 4-iodoquinolin-2-amine has been explored as a key building block in the development of novel therapeutic agents. Its quinoline core is well-documented for its pharmacological properties, particularly in antimicrobial, antiviral, and anticancer applications. The iodine substituent enhances its utility in medicinal chemistry by enabling efficient functionalization strategies that can be tailored to target specific biological pathways. For instance, researchers have leveraged this compound to develop inhibitors of kinases and other enzymes involved in cancer progression.
One of the most compelling aspects of 4-iodoquinolin-2-amine is its role in the synthesis of small-molecule probes for biochemical studies. The quinoline scaffold is capable of interacting with various biological targets due to its ability to penetrate cell membranes and bind to proteins. By incorporating fluorophores or other reporter groups into derivatives of 4-iodoquinolin-2-amine, scientists can design tools to visualize and quantify molecular interactions in living cells. These probes have been instrumental in elucidating signaling pathways and understanding disease mechanisms at a molecular level.
The amine functionality at the 2-position also allows for derivatization into pharmacophores that exhibit particular therapeutic effects. For example, modifications such as alkylation or acylation can enhance lipophilicity or water solubility, optimizing drug-like properties. Additionally, the iodine atom can be replaced or modified through metal-catalyzed reactions to introduce other functional groups, expanding the structural diversity of potential drug candidates.
Recent advancements in computational chemistry have further enhanced the utility of 4-iodoquinolin-2-amine by enabling high-throughput virtual screening and molecular docking studies. These computational approaches allow researchers to rapidly identify promising derivatives with optimized binding affinities and selectivity profiles. By integrating experimental data with computational predictions, scientists can accelerate the discovery process and reduce reliance on empirical trial-and-error methods.
The synthesis of 4-iodoquinolin-2-amine itself presents an interesting challenge due to its reactive nature. While several synthetic routes have been reported, optimizing yield and purity remains a key focus area. Common methodologies include halogenation of quinoline precursors followed by selective functional group transformations. Advances in catalytic systems have improved efficiency and reduced byproduct formation, making large-scale production more feasible.
In conclusion,4-iodoquinolin-2-amine (CAS No. 671792-98-6) represents a versatile intermediate with significant potential in pharmaceutical research and drug development. Its unique structural features enable diverse chemical modifications, making it indispensable for constructing complex molecules with therapeutic applications. As research continues to uncover new biological targets and synthetic strategies,4-iodoquinolin-2-amines role is expected to expand further into uncharted areas of medicinal chemistry.
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